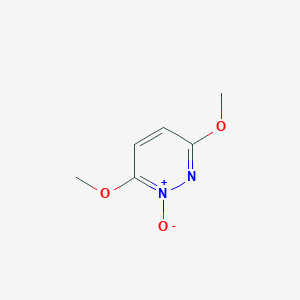
3,6-Dimethoxypyridazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethoxypyridazine 1-oxide is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
3,6-Dimethoxypyridazine 1-oxide has been investigated for its biological activities, particularly as a potential therapeutic agent. Research indicates that derivatives of pyridazines exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Case Study: Anticancer Activity
In a study focusing on pyridazine derivatives, compounds related to this compound demonstrated notable cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 12.5 μM against Panc-1 cells, indicating its potential as a lead compound for further development in cancer therapy .
Table 1: Cytotoxic Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Panc-1 | 12.5 |
| Other derivative A | MDA-MB-231 | 17.7 |
| Other derivative B | PC3 | 13.1 |
Analytical Chemistry
The compound also finds applications in analytical methodologies, particularly in high-performance liquid chromatography (HPLC). Its unique chemical properties facilitate the separation and identification of complex mixtures.
Application in HPLC
This compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and suitable for pharmacokinetic studies .
Material Science
In material science, pyridazine derivatives have been explored for their roles in the synthesis of advanced materials and catalysts. The ability to modify the electronic properties of these compounds opens avenues for their use in organic electronics and photonic devices.
Case Study: Photochemical Applications
Research has shown that pyridine N-oxides can be utilized in photochemical reactions to enhance the efficiency of certain processes, such as trifluoromethylation. This suggests that derivatives like this compound may serve as functional materials in developing new photonic devices .
Summary of Findings
The applications of this compound are diverse and impactful across multiple scientific domains. Its promising biological activities make it a candidate for drug development, while its analytical properties facilitate research in various chemical analyses.
特性
CAS番号 |
1703-08-8 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
3,6-dimethoxy-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-3-4-6(11-2)8(9)7-5/h3-4H,1-2H3 |
InChIキー |
UGYUYAXKYLZYFT-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
正規SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
Key on ui other cas no. |
1703-08-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















